An In-Depth Technical Guide to 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, trifluoromethyl ketones (TFMKs) have emerged as a particularly valuable class of compounds.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases.[3][4] This unique reactivity profile has positioned TFMKs as privileged scaffolds in the development of therapeutic agents for a range of diseases, including inflammatory conditions, cancer, and viral infections.[3][4]
This guide provides a comprehensive technical overview of a specific TFMK, 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its potential applications in drug discovery and as a versatile synthetic intermediate.
Chemical Structure and Physicochemical Properties
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one possesses a chiral center at the C3 position, introducing stereochemical considerations into its synthesis and biological activity. The benzyloxy group at this position provides a handle for further functionalization and can influence the molecule's interaction with biological targets.
Molecular Structure:
-
Chemical Formula: C₁₁H₁₁F₃O₂[5]
-
Molecular Weight: 232.20 g/mol
-
IUPAC Name: 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one[5]
-
SMILES: CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1[5]
-
InChI: InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13,14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3[5]
Physicochemical Data (Predicted and Analog-Based):
Due to the limited availability of experimental data for this specific molecule, the following properties are based on predictions from computational models and data from analogous compounds.
| Property | Value | Source |
| Predicted XlogP | 2.5 | PubChem |
| Boiling Point (Analog) | 50-51 °C (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |
| Density (Analog) | 0.929 g/mL at 25 °C (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |
| Refractive Index (Analog) | n20/D 1.322 (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one. Below are the expected spectral features based on the analysis of its functional groups and data from similar structures.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, and the terminal methyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | Multiplet | 5H | Ar-H |
| ~4.60 | Doublet | 1H | O-CH ₂-Ph |
| ~4.40 | Doublet | 1H | O-CH ₂-Ph |
| ~4.10 | Quartet | 1H | CH -CH₃ |
| ~1.40 | Doublet | 3H | CH-CH ₃ |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the carbon bearing the trifluoromethyl group.
| Chemical Shift (ppm) | Assignment |
| ~195 | C =O |
| ~137 | Ar-C (quaternary) |
| ~128-129 | Ar-C H |
| ~116 (quartet, J ≈ 290 Hz) | C F₃ |
| ~78 (quartet, J ≈ 30 Hz) | C H-CF₃ |
| ~73 | O-C H₂-Ph |
| ~16 | C H₃ |
¹⁹F NMR Spectroscopy (Predicted):
The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl ketones.[6][7]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -75 to -80 | Singlet | CF ₃ |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch, which is shifted to a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Ar-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1750-1770 | Strong | C=O stretch |
| ~1100-1300 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (Predicted):
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group and the trifluoromethyl group.
| m/z | Assignment |
| 232 | [M]⁺ |
| 141 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 69 | [CF₃]⁺ |
Synthesis and Reactivity
The synthesis of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one typically follows a two-step sequence common for the preparation of α-substituted trifluoromethyl ketones.
General Synthetic Workflow:
Caption: General synthetic route to 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one.
Step-by-Step Experimental Protocol (Illustrative):
This protocol is based on general methods for the synthesis of trifluoromethyl ketones and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-ol
-
To a solution of 2-(benzyloxy)propanal (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add Ruppert-Prakash reagent (TMS-CF₃, 1.2 eq).
-
Add a catalytic amount of a suitable initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol.
Step 2: Synthesis of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one
-
To a solution of 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one.
Reactivity:
The primary site of reactivity in 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one is the highly electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, a key feature in its mechanism of enzyme inhibition. The benzyloxy group can be cleaved under hydrogenolysis conditions, providing access to the corresponding α-hydroxy trifluoromethyl ketone, a versatile building block for further synthetic transformations.
Applications in Drug Discovery and Organic Synthesis
The unique structural and electronic properties of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one make it a valuable molecule in both medicinal chemistry and synthetic organic chemistry.
Enzyme Inhibition:
Trifluoromethyl ketones are well-established as transition-state analog inhibitors of serine and cysteine proteases. The carbonyl carbon of the TFMK is attacked by the hydroxyl or thiol group of the active site serine or cysteine residue, respectively, to form a stable, reversible hemiacetal or hemithioacetal adduct.[3][4] This mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
While specific inhibitory data for 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one is not widely reported, its structural similarity to other potent TFMK inhibitors suggests its potential as a lead compound for targeting a variety of proteases involved in human diseases. The benzyloxy group can be tailored to enhance binding affinity and selectivity for specific enzyme targets.
Synthetic Intermediate:
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one serves as a versatile chiral building block in organic synthesis. The trifluoromethyl and ketone functionalities can be manipulated to introduce fluorine into more complex molecules. The benzyloxy group can act as a protecting group for the adjacent hydroxyl functionality, which can be revealed at a later synthetic stage. This allows for the stereoselective synthesis of various trifluoromethyl-containing compounds with potential biological activity.
Conclusion and Future Perspectives
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one represents a valuable and underexplored member of the trifluoromethyl ketone family. Its unique combination of a highly electrophilic carbonyl, a chiral center, and a modifiable benzyloxy group makes it an attractive target for both medicinal and synthetic chemists. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of novel therapeutics and as a tool for creating complex fluorinated molecules. The insights provided in this guide aim to serve as a foundation for researchers and scientists to explore the promising applications of this intriguing compound.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. (n.d.). 3-(benzyloxy)-1,1,1-trifluorobutan-2-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Powers, J. C., Asaad, N., Kam, C. M., Hori, H., & Yoshimura, T. (2002). Peptidyl-fluoromethyl ketones as inhibitors of serine proteases and cysteine proteases. Biological chemistry, 383(3-4), 681-686.
- Angliker, H., Anagli, J., & Shaw, E. (1991). Inactivation of calpain by peptidyl fluoromethyl ketones. Journal of medicinal chemistry, 34(1), 448-451.
-
Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved February 24, 2026, from [Link]
-
University of Calgary. (n.d.). 19Flourine NMR. Retrieved February 24, 2026, from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
University of California, Davis. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
- Jackson, P. L. (2020). 19F NMR Spectroscopy in Medicinal Chemistry. Royal Society of Chemistry.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved February 24, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-(benzyloxy)-1,1,1-trifluorobutan-2-one (C11H11F3O2) [pubchemlite.lcsb.uni.lu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
